

# Comparative Efficacy Analysis: KZR-504 and Carfilzomib in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025



A detailed examination of two distinct proteasome inhibitors, the selective immunoproteasome inhibitor **KZR-504** and the broader proteasome inhibitor Carfilzomib, reveals differing therapeutic strategies and efficacy profiles within their respective target indications. While Carfilzomib is an established treatment for multiple myeloma, **KZR-504** and its clinical successor, zetomipzomib (KZR-616), have been primarily investigated in the context of autoimmune diseases.

This guide provides a comprehensive comparison of their mechanisms of action, preclinical and clinical data, and the experimental protocols of pivotal trials. Due to the divergent clinical development paths, a direct head-to-head efficacy comparison is not available. This document will therefore present the efficacy data for each agent within its therapeutic area.

# Mechanism of Action: A Tale of Two Proteasome Inhibitors

Carfilzomib is a second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. This broad inhibition of the proteasome, a critical cellular component for protein degradation, leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and ultimately apoptosis in cancer cells. This mechanism has proven particularly effective in multiple myeloma, a malignancy characterized by high rates of protein synthesis.



In contrast, **KZR-504** is a highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation to the immune system and regulating cytokine production. By selectively targeting the immunoproteasome, **KZR-504** and its clinical counterpart zetomipzomib (KZR-616) aim to modulate inflammatory responses in autoimmune diseases without the broader systemic effects of pan-proteasome inhibition. Zetomipzomib also targets the LMP7 subunit of the immunoproteasome.

#### Comparative Mechanism of Action







Click to download full resolution via product page

Figure 1: Comparative signaling pathways of Carfilzomib and KZR-504/Zetomipzomib.

# **Preclinical and Clinical Efficacy Data**

The following tables summarize the available quantitative data for **KZR-504**/zetomipzomib and Carfilzomib.

## KZR-504 and Zetomipzomib (KZR-616) Data

**KZR-504** was identified as a potent and selective preclinical compound. Its development led to zetomipzomib (KZR-616), which has been evaluated in clinical trials for autoimmune diseases.



| Parameter                                                                                   | Value             | Cell Line/Study                 | Reference |
|---------------------------------------------------------------------------------------------|-------------------|---------------------------------|-----------|
| KZR-504 IC50                                                                                |                   |                                 |           |
| LMP2 (β1i)                                                                                  | 51 nM             | MOLT-4 cell lysates             | [1]       |
| LMP7 (β5i)                                                                                  | 4.274 μΜ          | Not Specified                   | [2]       |
| Zetomipzomib (KZR-616) IC50                                                                 |                   |                                 |           |
| hLMP7                                                                                       | 39 nM             | Not Specified                   | [3]       |
| mLMP7                                                                                       | 57 nM             | Not Specified                   | [3]       |
| hLMP2                                                                                       | 131 nM            | Not Specified                   | [3]       |
| mLMP2                                                                                       | 179 nM            | Not Specified                   | [3]       |
| MECL-1                                                                                      | 623 nM            | Not Specified                   | [3]       |
| Constitutive Proteasome β5                                                                  | 688 nM            | Not Specified                   | [3]       |
| Zetomipzomib (KZR-<br>616) Clinical Data<br>(Lupus Nephritis -<br>MISSION Phase 2<br>Trial) |                   |                                 |           |
| Overall Renal<br>Response (ORR) at<br>24 weeks                                              | 64.7% of patients | Active lupus nephritis patients | [4]       |
| Complete Renal<br>Response (CRR) at<br>24 weeks                                             | 35.2% of patients | Active lupus nephritis patients | [4]       |

# Carfilzomib Clinical Data (Relapsed/Refractory Multiple Myeloma)



Carfilzomib has been extensively studied in multiple Phase 3 clinical trials for the treatment of relapsed or refractory multiple myeloma.

| Parameter                                   | Carfilzomib<br>Regimen | Control<br>Regimen       | Study | Reference |
|---------------------------------------------|------------------------|--------------------------|-------|-----------|
| Overall<br>Response Rate<br>(ORR)           |                        |                          |       |           |
| 87.1% (KRd)                                 | 66.7% (Rd)             | ASPIRE                   | [5]   | _         |
| 77% (Kd)                                    | 63% (Vd)               | ENDEAVOR                 | [6]   | _         |
| Not Reached<br>(KdD) vs 15.8<br>months (Kd) | -                      | CANDOR                   | [7]   | _         |
| Median Progression-Free Survival (PFS)      |                        |                          |       |           |
| 26.3 months<br>(KRd)                        | 17.6 months (Rd)       | ASPIRE                   | [8]   |           |
| 18.7 months (Kd)                            | 9.4 months (Vd)        | ENDEAVOR                 | [9]   | _         |
| Not Reached<br>(KdD)                        | 15.8 months (Kd)       | CANDOR                   | [7]   |           |
| Median Overall<br>Survival (OS)             |                        |                          |       |           |
| 48.3 months<br>(KRd)                        | 40.4 months (Rd)       | ASPIRE                   | [10]  | _         |
| 47.6 months (Kd)                            | 40.0 months (Vd)       | ENDEAVOR                 | [6]   | _         |
| 50.8 months<br>(KdD)                        | 43.6 months (Kd)       | CANDOR Final<br>Analysis | [11]  |           |



Kd: Carfilzomib and dexamethasone; KRd: Carfilzomib, lenalidomide, and dexamethasone; KdD: Carfilzomib, daratumumab, and dexamethasone; Rd: Lenalidomide and dexamethasone; Vd: Bortezomib and dexamethasone.

# **Experimental Protocols of Key Carfilzomib Clinical Trials**

Detailed methodologies for the pivotal Phase 3 trials of Carfilzomib are outlined below.

### **ASPIRE Trial (NCT01080391)**

- Objective: To compare the efficacy and safety of Carfilzomib, lenalidomide, and dexamethasone (KRd) versus lenalidomide and dexamethasone (Rd) in patients with relapsed multiple myeloma.[12]
- Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior therapies.[13]
- Treatment Regimen:
  - KRd Arm: Carfilzomib was administered as a 10-minute intravenous infusion on days 1, 2, 8, 9, 15, and 16 of each 28-day cycle. The starting dose was 20 mg/m² on days 1 and 2 of cycle 1, escalated to 27 mg/m² thereafter. Carfilzomib was discontinued after 18 cycles. Lenalidomide (25 mg) was given on days 1-21, and dexamethasone (40 mg) on days 1, 8, 15, and 22.[14]
  - Rd Arm: Patients received lenalidomide and dexamethasone as in the KRd arm.[14]
- Primary Endpoint: Progression-Free Survival (PFS).[8]

## **ENDEAVOR Trial (NCT01568866)**

Objective: To compare the efficacy and safety of Carfilzomib and dexamethasone (Kd)
versus bortezomib and dexamethasone (Vd) in patients with relapsed or refractory multiple
myeloma.[15]



- Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior lines of therapy.[15]
- Treatment Regimen:
  - Kd Arm: Carfilzomib was administered as a 30-minute intravenous infusion on days 1, 2, 8, 9, 15, and 16 of 28-day cycles. The dose was 20 mg/m² on days 1 and 2 of cycle 1, escalated to 56 mg/m² thereafter. Dexamethasone (20 mg) was given on days 1, 2, 8, 9, 15, 16, 22, and 23.[16]
  - Vd Arm: Bortezomib (1.3 mg/m²) was administered intravenously or subcutaneously on days 1, 4, 8, and 11 of 21-day cycles. Dexamethasone (20 mg) was given on days 1, 2, 4, 5, 8, 9, 11, and 12.[15]
- Primary Endpoint: Progression-Free Survival (PFS).[16]

### **CANDOR Trial (NCT03158688)**

- Objective: To compare the efficacy and safety of Carfilzomib, daratumumab, and dexamethasone (KdD) versus Carfilzomib and dexamethasone (Kd) in patients with relapsed or refractory multiple myeloma.[17]
- Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior lines of therapy.[17]
- Treatment Regimen:
  - KdD Arm: Carfilzomib was administered as a 30-minute intravenous infusion at 20 mg/m² on days 1 and 2 of cycle 1, and 56 mg/m² thereafter on days 1, 2, 8, 9, 15, and 16 of each 28-day cycle. Daratumumab was given intravenously at 8 mg/kg on days 1 and 2 of cycle 1, then 16 mg/kg weekly for the remainder of the first two cycles, every two weeks for cycles 3-6, and every four weeks thereafter. Dexamethasone (40 mg) was administered weekly.[17][18]
  - Kd Arm: Patients received Carfilzomib and dexamethasone as in the KdD arm.[17]
- Primary Endpoint: Progression-Free Survival (PFS).[11]





Click to download full resolution via product page

Figure 2: Generalized workflow of Carfilzomib Phase 3 clinical trials.

### Conclusion

**KZR-504** and Carfilzomib represent distinct approaches to targeting the proteasome system. Carfilzomib, a broad proteasome inhibitor, has demonstrated significant efficacy in treating multiple myeloma, a disease highly dependent on proteasomal protein degradation. In contrast,



the selective immunoproteasome inhibitor **KZR-504**, and its clinical successor zetomipzomib, are being developed to modulate the immune response in autoimmune diseases. The available data underscores the therapeutic potential of both targeted and broad-spectrum proteasome inhibition in different pathological contexts. Future research and clinical trials will continue to define the optimal use of these and other proteasome-modulating agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CANDOR Study: Subgroup Analysis of Carfilzomib and Dexamethasone with or without Daratumumab in RRMM - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. Amgen | A Worldwide Pioneer in Biotechnology [amgen.cn]
- 9. ASH: Carfilzomib doubles progression free survival in head-to-head trial with bortezomib | MDedge [mdedge.com]
- 10. onclive.com [onclive.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ASPIRE clinical trial to assess carfilzomib, lenalidomide and dexamethasone in relapsed MM [multiplemyelomahub.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ashpublications.org [ashpublications.org]



- 15. Carfilzomib or bortezomib in relapsed or refractory multiple myeloma (ENDEAVOR): an interim overall survival analysis of an open-label, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overall Survival Analysis From KYPROLIS® (carfilzomib) Phase 3 Endeavor Trial Published In The Lancet Oncology | Amgen Inc. [investors.amgen.com]
- 17. Final analysis of carfilzomib, dexamethasone, and daratumumab vs carfilzomib and dexamethasone in the CANDOR study PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carfilzomib, dexamethasone, and daratumumab versus carfilzomib and dexamethasone for patients with relapsed or refractory multiple myeloma (CANDOR): updated outcomes from a randomised, multicentre, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy Analysis: KZR-504 and Carfilzomib in Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608407#efficacy-of-kzr-504-compared-to-carfilzomib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com